molecular formula C11H14ClNO2S B2528479 (1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride CAS No. 2490323-07-2

(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride

Cat. No. B2528479
CAS RN: 2490323-07-2
M. Wt: 259.75
InChI Key: OIPXIOFEKAPCTH-ACMTZBLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2S and its molecular weight is 259.75. The purity is usually 95%.
BenchChem offers high-quality (1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations

The role of cofactor recycling in artificial biocatalytic cascades is crucial. Closed-loop cofactor recycling, which emerged in the 1990s, significantly impacted biotechnology development. However, the evolution of redox-neutral closed-loop cofactor recycling has a longer history linked to the enzymology of oxy-functionalized bicyclo[3.2.0]carbocyclic molecules. These molecules offer opportunities for stereocontrolled assembly of valuable products .

Synthesis of New Sulfonic Acid Derivatives

EN300-27144363 serves as a promising intermediate product in organic synthesis. By reacting S-(1S,2R,3S,5R)-(6,6-dimethyl-2-formylnorpinan-3-yl) thioacetate with chlorine dioxide, new polyfunctional compounds of the pinane series—2-carboxy-3-thioacetate, 2-carboxy-3-sulfonyl chloride, and 2-carboxy-3-sulfonic acid—were synthesized. These compounds hold potential for various applications .

Anti-HIV Agent Development

Researchers have constructed an isonucleoside derivative based on the 2,6-dioxobicyclo[3.2.0]heptane skeleton. This compound shows promise as an anti-HIV agent. The synthesis involves converting an acetal-protected dihydroxyacetone to a 2,3-epoxy-tetrahydrofuran derivative .

properties

IUPAC Name

(1S,5R)-1-phenyl-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S.ClH/c13-15(14)8-11(7-12-6-10(11)15)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPXIOFEKAPCTH-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)(CS2(=O)=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@](CN1)(CS2(=O)=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride

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